Picosulfato de sodio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El picosulfato de sodio se utiliza ampliamente en la investigación científica, particularmente en los campos de la medicina y la farmacología. Su principal aplicación es en el estudio de la motilidad gastrointestinal y los efectos laxantes . También se utiliza en el desarrollo de protocolos de preparación intestinal para la colonoscopia . Además, el this compound se utiliza en pruebas de laboratorio como patrón de referencia .

Mecanismo De Acción

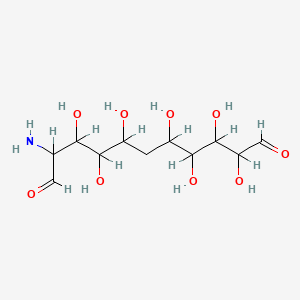

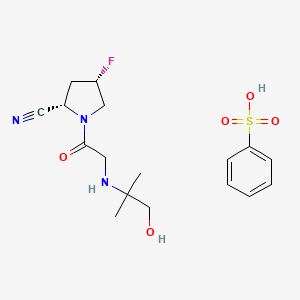

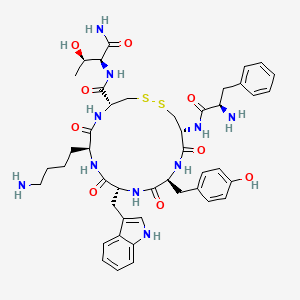

El picosulfato de sodio es un profármaco que se metaboliza por bacterias colónicas a su forma activa, BHPM . El BHPM estimula la mucosa del intestino grueso y el recto, lo que provoca un aumento de la peristalsis y el movimiento intestinal . Este mecanismo implica la inhibición de la absorción de agua y electrolitos y su mayor secreción en la luz intestinal .

Compuestos Similares:

- Bisacodilo

- Sena

- Citrato de magnesio

Comparación: El this compound es único en su doble acción de estimular tanto el intestino grueso como el recto, mientras que el bisacodilo afecta principalmente al colon . La sena, otro laxante estimulante, funciona de manera similar, pero se deriva de fuentes naturales. El citrato de magnesio, un laxante osmótico, funciona atrayendo agua al intestino para inducir el movimiento intestinal .

La eficacia del this compound en combinación con otros laxantes, como el óxido de magnesio y el ácido cítrico anhidro, lo convierte en una opción preferida para la preparación intestinal antes de los procedimientos médicos .

Análisis Bioquímico

Biochemical Properties

Sodium picosulfate has no significant direct physiological effect on the intestine . It is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl- (2-pyridyl)methane (DPM, BHPM) . This compound is a stimulant laxative and increases peristalsis in the gut .

Cellular Effects

Sodium picosulfate inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen . It displays cytotoxic effects on cultured liver cells . Sodium picosulfate induces dose-dependently vacuolic and fatty change as well as necrosis combined with a lowered mitotic activity and a slight increase in LDH values of the rapidly growing cultured liver cells of rabbit .

Molecular Mechanism

Sodium picosulfate is a prodrug . It is metabolized by gut bacteria into the active compound DPM, BHPM . This compound acts directly on the colonic mucosa to stimulate colonic peristalsis .

Temporal Effects in Laboratory Settings

Sodium picosulfate takes about 12-24 hours to work, since it works in the colon . Abdominal cramps and diarrhea are normal effects of picosulfate and should be expected . The use of sodium picosulfate has also been associated with certain electrolyte disturbances, such as hyponatremia and hypokalemia .

Dosage Effects in Animal Models

In animal reproduction study, no adverse developmental effects were observed in pregnant rats when sodium picosulfate was administered orally at doses 1.2 times the recommended human dose based on body surface area during organogenesis .

Metabolic Pathways

Sodium picosulfate is hydrolyzed by colonic bacterial enzyme, sulfatase 2, to form an active metabolite DPM, BHPM . This compound acts directly on the colonic mucosa to stimulate colonic peristalsis .

Transport and Distribution

After oral ingestion, sodium picosulfate reaches the colon without any appreciable absorption . Therefore, enterohepatic circulation is avoided .

Subcellular Localization

The subcellular localization of Sodium picosulfate is primarily within the colon, where it is metabolized by gut bacteria into its active compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El picosulfato de sodio se puede sintetizar a partir del bisacodilo. El proceso implica reacciones de hidrólisis y sulfatación . Otro método implica la esterificación del 4,4'-dihidroxi-fenil-(2-piridina)metano con ácido clorosulfónico en un solvente de piridina, seguido de pasos de neutralización y purificación .

Métodos de Producción Industrial: La producción industrial del this compound implica rutas sintéticas similares pero a mayor escala. El proceso está diseñado para garantizar una alta pureza y el cumplimiento de los estándares de la farmacopea .

Análisis De Reacciones Químicas

Tipos de Reacciones: El picosulfato de sodio se somete a hidrólisis por bacterias colónicas para formar su metabolito activo, bis-(p-hidroxifenil)-piridil-2-metano (BHPM) . Esta reacción es crucial para su efecto laxante.

Reactivos y Condiciones Comunes: La reacción de hidrólisis está facilitada por enzimas bacterianas colónicas, específicamente sulfatasa . Las condiciones de reacción se proporcionan naturalmente dentro del colon.

Productos Principales: El producto principal de la reacción de hidrólisis es el BHPM, que actúa directamente sobre la mucosa colónica para estimular la peristalsis .

Comparación Con Compuestos Similares

- Bisacodyl

- Senna

- Magnesium citrate

Comparison: Sodium picosulfate is unique in its dual action of stimulating both the large intestine and rectum, whereas bisacodyl primarily affects the colon . Senna, another stimulant laxative, works similarly but is derived from natural sources. Magnesium citrate, an osmotic laxative, works by drawing water into the intestines to induce bowel movements .

Sodium picosulfate’s effectiveness in combination with other laxatives, such as magnesium oxide and anhydrous citric acid, makes it a preferred choice for bowel preparation before medical procedures .

Propiedades

Número CAS |

10040-45-6 |

|---|---|

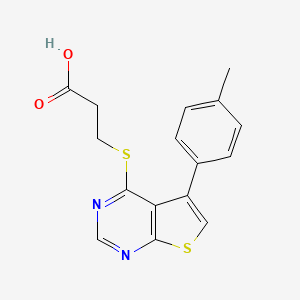

Fórmula molecular |

C18H15NNaO8S2 |

Peso molecular |

460.4 g/mol |

Nombre IUPAC |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25); |

Clave InChI |

OZGHHKCKRPNWTL-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

10040-45-6 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4,4'-(2-picolylidene)bisphenylsulfuric acid 4,4'-(picoliliden)-bis-phenylsulphate Laxoberal Picolax picoprep picosulfate sodium Picosulfol sodium picosulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium picosulfate exert its laxative effect?

A1: Sodium picosulfate itself is a prodrug, meaning it is inactive until metabolized in the body. [, , , , ] It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). [, , , ] BHPM acts locally on the colon to stimulate peristalsis, promoting bowel movements. [, , , , ] It is believed to work by:

- Stimulating sensory nerve endings in the colonic mucosa, leading to increased intestinal motility. [, , , , ]

- Inhibiting water and electrolyte absorption from the colon, resulting in softer stools. [, , , , ]

Q2: What is the molecular formula and weight of sodium picosulfate?

A2: The molecular formula of sodium picosulfate is C18H13NO6S•Na. It has a molecular weight of 387.35 g/mol.

Q3: Is there information available on the material compatibility and stability of sodium picosulfate under various conditions?

A3: The provided research papers primarily focus on the pharmaceutical applications of sodium picosulfate and don't delve into its material compatibility or stability outside of pharmaceutical formulations.

Q4: Does sodium picosulfate exhibit any catalytic properties?

A4: The research provided doesn't indicate any catalytic properties associated with sodium picosulfate. Its primary function is as a laxative.

Q5: Have any computational chemistry studies been conducted on sodium picosulfate?

A5: The provided research papers predominantly focus on clinical and analytical aspects of sodium picosulfate. Information regarding computational chemistry studies wasn't included in the provided abstracts.

Q6: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of sodium picosulfate?

A7: Sodium picosulfate is commonly formulated as enteric-coated tablets. [] This coating prevents premature release in the stomach, protecting the drug from degradation and ensuring release in the colon where it is activated by bacteria. []

Q7: Can you describe the absorption, distribution, metabolism, and excretion (ADME) of sodium picosulfate?

A8: Sodium picosulfate is administered orally and is minimally absorbed from the gastrointestinal tract. [, , , , ] It undergoes bacterial hydrolysis in the colon to its active metabolite, BHPM. [, , , ] BHPM is largely excreted in the feces, with a small portion undergoing enterohepatic circulation. [, , , ]

Q8: What is the evidence for the efficacy of sodium picosulfate in treating constipation?

A9: Multiple clinical trials have demonstrated the efficacy of sodium picosulfate in treating chronic constipation. [, , , , ] These studies show improvements in stool frequency, consistency, and ease of bowel movements compared to placebo. [, , , , ]

Q9: Is sodium picosulfate safe for long-term use?

A10: The long-term safety of sodium picosulfate has been a topic of debate. While some studies suggest it is safe for extended use, [] more research is needed to definitively assess its long-term effects.

Q10: What analytical methods are used to characterize and quantify sodium picosulfate?

A12: High-performance liquid chromatography (HPLC) is a common technique used to determine the concentration of sodium picosulfate in pharmaceutical formulations and biological samples. [, , , , ] This method can also separate and quantify its degradation products. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)